molecular formula C19H18N2O2 B15002914 2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide

Cat. No.: B15002914
M. Wt: 306.4 g/mol
InChI Key: OICSQNDQHJZXDZ-UHFFFAOYSA-N
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Description

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide typically involves the condensation of 2-phenylindole with an appropriate acylating agent. One common method is the reaction of 2-phenylindole with propylamine and acetic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
  • N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the propylacetamide group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-propylacetamide

InChI

InChI=1S/C19H18N2O2/c1-2-12-20-19(23)18(22)16-14-10-6-7-11-15(14)21-17(16)13-8-4-3-5-9-13/h3-11,21H,2,12H2,1H3,(H,20,23)

InChI Key

OICSQNDQHJZXDZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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